6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 923692-16-4
Cat. No.: VC4701950
Molecular Formula: C17H19N3O4
Molecular Weight: 329.356
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923692-16-4 |
|---|---|
| Molecular Formula | C17H19N3O4 |
| Molecular Weight | 329.356 |
| IUPAC Name | 4-(3,4-dimethoxyphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C17H19N3O4/c1-4-7-20-9-11-14(16(20)21)15(19-17(22)18-11)10-5-6-12(23-2)13(8-10)24-3/h4-6,8,15H,1,7,9H2,2-3H3,(H2,18,19,22) |
| Standard InChI Key | JGPWHWINMVCHMI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CC=C)NC(=O)N2)OC |
Introduction
The compound 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be inferred from related compounds and general trends in pyrrolopyrimidine research.
Synthesis Methods
The synthesis of pyrrolopyrimidines often involves condensation reactions between appropriate precursors. For example, the synthesis of related compounds like 6-(2,4-dichlorophenyl)methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves the reaction of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine . A similar approach might be applicable for synthesizing 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, although specific conditions and reagents would need to be optimized.
Biological Activities
Pyrrolopyrimidines are known for their potential biological activities, including inhibition of various enzymes and receptors. For instance, some pyrrolopyrimidines act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis and tumor growth . While specific biological activities of 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are not documented, its structural features suggest potential for similar activities.
Data Tables
Given the lack of specific data on 6-allyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, we can consider related compounds for comparison:
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